
(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime” is a chemical compound with the molecular formula C11H9Cl2N3O . It is related to Oxiconazole, a medication used to treat skin infections such as athlete’s foot, jock itch, and ringworm .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions aiming at introducing the imidazolyl group to the ethanone structure. A specific synthesis method involves the reaction of 2,4-dichlorophenyl ethanol with 1H-imidazole .Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring attached to an ethanone structure, which is further connected to a dichlorophenyl group . The molecular weight is 270.12 g/mol .Applications De Recherche Scientifique
Antimycotic Activity
(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime and its derivatives have shown potential in antifungal applications. Studies have synthesized and tested various derivatives for their antifungal properties, highlighting their effectiveness against a range of fungal pathogens. For instance, the compound has been involved in the synthesis of antimycotic agents such as Sertaconazole and Oxiconazole, which are used for treating fungal infections (Raga et al., 1992).
Structural and Spectroscopic Analysis
The compound has been the subject of various structural and spectroscopic analyses. For example, studies have focused on its crystal structure, vibrational frequencies, and chemical shift values through methods like nuclear magnetic resonance (NMR) and X-ray single-crystal determination (Saraçoǧlu & Cukurovalı, 2016). These analyses provide valuable insights into the molecular geometry and properties of the compound, which are crucial for its application in various fields, including drug design and material science.
Heme Oxygenase Inhibition
Research has also explored the use of derivatives of this compound as heme oxygenase inhibitors. Heme oxygenases play a significant role in various physiological processes, and their inhibitors can have therapeutic applications. The studies have found that certain derivatives are potent inhibitors of both heme oxygenase-1 and -2, offering potential pathways for pharmacological and therapeutic applications (Roman et al., 2010).
Synthesis of Antifungal Agents
The compound has been used in the stereospecific synthesis of antifungal agents. For example, it has been a key component in the synthesis of Oxiconazole nitrate, a broad-spectrum antifungal agent. The stereospecific synthesis method and its application in developing effective antifungal medications are significant contributions to pharmaceutical research (Mixich & Thiele, 1979).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime involves the conversion of 2,4-dichlorobenzonitrile to (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime via a series of reactions.", "Starting Materials": [ "2,4-dichlorobenzonitrile", "Sodium methoxide", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorobenzonitrile in ethanol and add sodium methoxide. Heat the mixture to reflux for 6 hours.", "Step 2: Add hydroxylamine hydrochloride to the reaction mixture and heat to reflux for 2 hours.", "Step 3: Add sodium hydroxide to the reaction mixture and heat to reflux for 2 hours.", "Step 4: Acidify the reaction mixture with acetic acid and extract with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.", "Step 6: Purify the crude product by column chromatography to obtain (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime." ] } | |
Numéro CAS |
64211-06-9 |
Formule moléculaire |
C11H9Cl2N3O |
Poids moléculaire |
270.11 g/mol |
Nom IUPAC |
(NE)-N-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethylidene]hydroxylamine |
InChI |
InChI=1S/C11H9Cl2N3O/c12-8-1-2-9(10(13)5-8)11(15-17)6-16-4-3-14-7-16/h1-5,7,17H,6H2/b15-11- |
Clé InChI |
WDFDJSRQMAZXEJ-PTNGSMBKSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)Cl)/C(=N\O)/CN2C=CN=C2 |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=NO)CN2C=CN=C2 |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(=NO)CN2C=CN=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main structural difference between the tested compounds and why is it relevant?
A1: The research focuses on a series of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and their related (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime derivatives. The key structural difference lies in the presence of either an ether or an oxime group linked to the core structure. This modification is significant because it influences the compounds' antifungal activity. []
Q2: Were any of the tested compounds considered promising for further research as antifungal agents?
A2: Yes, the research identified 7-Chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxymethyl]benzo[b] (also known as Sertaconazole, FI-7045, CAS 99592-32-2), which belongs to the ether group, and its nitrate salt as particularly promising for further antifungal research. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde hydrochloride](/img/structure/B1309988.png)
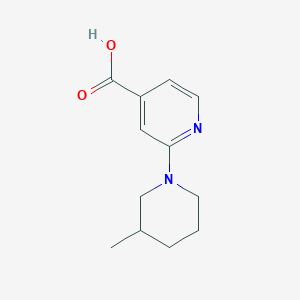
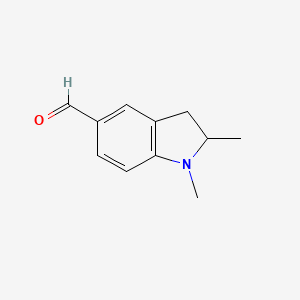
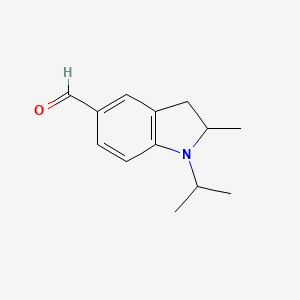

![3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1310019.png)
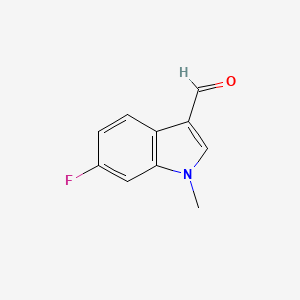

![3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1310035.png)

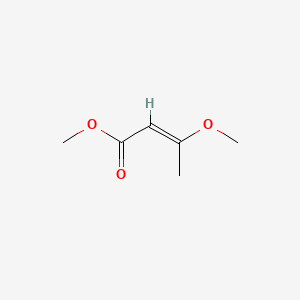


![3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B1310053.png)
